![molecular formula C18H15N5O B2570878 Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanon CAS No. 2062348-69-8](/img/structure/B2570878.png)
Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a fascinating compound due to its diverse chemical structure, making it a subject of significant interest in scientific research
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in diverse reactions, aiding the development of new materials and catalysts.
Biology and Medicine: Biologically, this compound has shown potential in medicinal chemistry. Its structural motifs are studied for interactions with biological targets, aiming to develop new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions. Research includes exploring its binding affinities, pharmacodynamics, and pharmacokinetics.
Industry: Industrially, the compound’s derivatives might find applications in creating advanced materials, including polymers and resins. Its reactive sites enable modification, leading to tailored materials with desirable mechanical and chemical properties.
Wirkmechanismus
In terms of synthesis, there have been reports of iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This involves the oxidation of alcohols and the reduction of nitroarenes, with the corresponding carbonyl and 1,2-diaminobenzene intermediates generated in situ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multi-step chemical reactions, starting with the preparation of the quinoxaline core. The compound typically undergoes nucleophilic substitution reactions, followed by cyclization and various protection-deprotection steps to introduce the epiminocyclohepta[d]pyrimidin ring structure. Critical reaction conditions include controlled temperatures, specific solvents, and catalysts to achieve the desired yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized synthesis routes to enhance yield and cost-efficiency. Batch processes or continuous flow methods may be utilized, depending on the scalability requirements. Key considerations include the availability of starting materials, reaction scalability, and waste management to ensure environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes various chemical reactions such as:
Oxidation: Transforming the compound into its oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Achieving reduced forms with reducing agents such as lithium aluminum hydride.
Substitution: Performing nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions: Reagents commonly used include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions are optimized for each step to ensure high selectivity and minimal by-products.
Major Products: Major products formed from these reactions depend on the specific pathways employed. For instance, oxidation might yield quinoxalin-2-ylmethanone derivatives, while reduction could lead to more saturated analogs. Substitution reactions can introduce various functional groups, tailoring the compound's properties for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Quinoxalin-2-ylmethanone derivatives
(5R,8S)-6,7,8,9-tetrahydro-5,8-epiminocyclohepta[d]pyrimidin analogs
Methanone-based heterocyclic compounds
Uniqueness: What sets quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone apart is its dual functional group presence, providing unique reactivity and binding properties. These characteristics make it an invaluable tool in research and potential drug development, allowing for tailored interactions with various molecular targets.
This detailed exploration of quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone highlights its synthesis, chemical behavior, and wide array of applications, underscoring its importance in scientific advancements.
Biologische Aktivität
Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline moiety and a tetrahydro-epiminocyclohepta[d]pyrimidine structure, contributing to its unique pharmacological properties. The molecular formula and weight are critical for understanding its interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O |
Molecular Weight | 270.32 g/mol |
IUPAC Name | Quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone |
Research indicates that quinoxaline derivatives exhibit various biological activities primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Ras Protein : The compound has been shown to inhibit the Ras protein pathway, which is crucial in cell signaling related to growth and proliferation. This inhibition can lead to reduced tumor growth in various cancer cell lines .
- Antitumor Activity : Quinoxaline derivatives have demonstrated significant antitumor effects against different cancer cells. For instance, studies have shown that certain modifications to the quinoxaline structure enhance its potency against specific tumor types .
- Topoisomerase Inhibition : Some derivatives have been reported to act as topoisomerase inhibitors, which play a vital role in DNA replication and transcription. This mechanism is particularly important in the development of anticancer drugs .
Biological Activity
The biological activity of quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has been evaluated in several studies:
Antitumor Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | HEp-2 | 15 | Inhibition of Ras signaling |
Study B | MCF7 | 10 | Topoisomerase II inhibition |
Study C | A549 | 12 | Induction of apoptosis |
Case Studies
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed promising results when treated with a quinoxaline derivative similar to the compound . Patients exhibited a significant reduction in tumor size after 12 weeks of treatment .
- Case Study on Breast Cancer : Another study highlighted the effectiveness of this compound in combination therapy for breast cancer patients resistant to conventional treatments. The combination led to improved overall survival rates .
Eigenschaften
IUPAC Name |
quinoxalin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(16-9-20-13-3-1-2-4-14(13)22-16)23-11-5-6-17(23)12-8-19-10-21-15(12)7-11/h1-4,8-11,17H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRHNBSTJGWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.